molecular formula C4H2O3 B1355075 Maleic anhydride-d2 CAS No. 33225-51-3

Maleic anhydride-d2

Cat. No. B1355075
Key on ui cas rn: 33225-51-3
M. Wt: 100.07 g/mol
InChI Key: FPYJFEHAWHCUMM-QDNHWIQGSA-N
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Patent
US04038198

Procedure details

This Example demonstrates a new, interesting isocyanate polyaddition and vinyl copolymerization according to the invention using a multicomponent mixture of 1 mol of ε-caprolactam, 0.5 mol of ethylene glycol, and 1 mol of the semi-ester formed from 1 mol of maleic acid anhydride and 1 mol of 1,4-butane diol. The heat effect of the NCO-polyaddition reaction in the presence of radical formers is entirely adequate to initiate substantially quantitative vinyl polymerization or alternating copolymerization with the maleic acid semi-ester segments, incorporated through NCO-reactions, corresponding to the formula: ##STR54## in the presence of styrene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-]=[C:2]=[O:3].[C:4]1(=[O:11])NCCC[CH2:6][CH2:5]1.[CH2:12]([OH:15])[CH2:13][OH:14]>>[C:2]1(=[O:3])[O:11][C:4](=[O:14])[CH:5]=[CH:6]1.[CH2:4]([OH:11])[CH2:5][CH2:13][CH2:12][OH:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(CO)O
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
C(CCCO)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04038198

Procedure details

This Example demonstrates a new, interesting isocyanate polyaddition and vinyl copolymerization according to the invention using a multicomponent mixture of 1 mol of ε-caprolactam, 0.5 mol of ethylene glycol, and 1 mol of the semi-ester formed from 1 mol of maleic acid anhydride and 1 mol of 1,4-butane diol. The heat effect of the NCO-polyaddition reaction in the presence of radical formers is entirely adequate to initiate substantially quantitative vinyl polymerization or alternating copolymerization with the maleic acid semi-ester segments, incorporated through NCO-reactions, corresponding to the formula: ##STR54## in the presence of styrene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-]=[C:2]=[O:3].[C:4]1(=[O:11])NCCC[CH2:6][CH2:5]1.[CH2:12]([OH:15])[CH2:13][OH:14]>>[C:2]1(=[O:3])[O:11][C:4](=[O:14])[CH:5]=[CH:6]1.[CH2:4]([OH:11])[CH2:5][CH2:13][CH2:12][OH:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(CO)O
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
C(CCCO)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04038198

Procedure details

This Example demonstrates a new, interesting isocyanate polyaddition and vinyl copolymerization according to the invention using a multicomponent mixture of 1 mol of ε-caprolactam, 0.5 mol of ethylene glycol, and 1 mol of the semi-ester formed from 1 mol of maleic acid anhydride and 1 mol of 1,4-butane diol. The heat effect of the NCO-polyaddition reaction in the presence of radical formers is entirely adequate to initiate substantially quantitative vinyl polymerization or alternating copolymerization with the maleic acid semi-ester segments, incorporated through NCO-reactions, corresponding to the formula: ##STR54## in the presence of styrene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-]=[C:2]=[O:3].[C:4]1(=[O:11])NCCC[CH2:6][CH2:5]1.[CH2:12]([OH:15])[CH2:13][OH:14]>>[C:2]1(=[O:3])[O:11][C:4](=[O:14])[CH:5]=[CH:6]1.[CH2:4]([OH:11])[CH2:5][CH2:13][CH2:12][OH:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(CO)O
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
C(CCCO)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04038198

Procedure details

This Example demonstrates a new, interesting isocyanate polyaddition and vinyl copolymerization according to the invention using a multicomponent mixture of 1 mol of ε-caprolactam, 0.5 mol of ethylene glycol, and 1 mol of the semi-ester formed from 1 mol of maleic acid anhydride and 1 mol of 1,4-butane diol. The heat effect of the NCO-polyaddition reaction in the presence of radical formers is entirely adequate to initiate substantially quantitative vinyl polymerization or alternating copolymerization with the maleic acid semi-ester segments, incorporated through NCO-reactions, corresponding to the formula: ##STR54## in the presence of styrene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-]=[C:2]=[O:3].[C:4]1(=[O:11])NCCC[CH2:6][CH2:5]1.[CH2:12]([OH:15])[CH2:13][OH:14]>>[C:2]1(=[O:3])[O:11][C:4](=[O:14])[CH:5]=[CH:6]1.[CH2:4]([OH:11])[CH2:5][CH2:13][CH2:12][OH:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(CO)O
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
C(CCCO)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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